molecular formula C15H24N2O15P2 B10777619 Thymidine-5'-diphospho-beta-D-xylose

Thymidine-5'-diphospho-beta-D-xylose

Cat. No. B10777619
M. Wt: 534.30 g/mol
InChI Key: AJUADKZRQSBUAK-KDGZBOQCSA-N
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Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-Diphospho-Beta-D-Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways .

Common Reagents and Conditions: Common reagents used in the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of catalysts .

Major Products: The major products formed from the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose depend on the type of reaction. For example, oxidation may lead to the formation of dehydroxy derivatives, while substitution reactions may result in the formation of various glycosylated products .

Mechanism of Action

The mechanism of action of Thymidine-5’-Diphospho-Beta-D-Xylose involves its role as a substrate in enzymatic reactions. It is known to catalyze the dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose via a three-step process involving oxidation, dehydration, and reduction . This process is crucial for the synthesis of various biochemical compounds and pathways .

Similar Compounds:

Comparison: Thymidine-5’-Diphospho-Beta-D-Xylose is unique due to its specific structure and the presence of the xylose moiety. This distinguishes it from other similar compounds, which may have different sugar moieties such as glucose, galactose, or mannose. These structural differences result in variations in their biochemical roles and applications .

properties

Molecular Formula

C15H24N2O15P2

Molecular Weight

534.30 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1

InChI Key

AJUADKZRQSBUAK-KDGZBOQCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O

Origin of Product

United States

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